molecular formula C22H27N3O4 B2528775 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 894024-09-0

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2528775
CAS No.: 894024-09-0
M. Wt: 397.475
InChI Key: CGDRRDKYVJYDPR-UHFFFAOYSA-N
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Description

This compound is a urea derivative featuring a pyrrolidin-5-one core substituted with a 4-methylphenyl group at the 1-position and a 3-ethoxy-4-methoxyphenylmethyl moiety at the urea linkage.

Properties

IUPAC Name

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-4-29-20-11-16(7-10-19(20)28-3)13-23-22(27)24-17-12-21(26)25(14-17)18-8-5-15(2)6-9-18/h5-11,17H,4,12-14H2,1-3H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGDRRDKYVJYDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidinone Core Synthesis

The pyrrolidin-5-one core is synthesized via intramolecular cyclization of γ-aminobutyric acid derivatives. For example, 4-methylphenyl-substituted precursors undergo cyclization under acidic conditions (e.g., HCl in ethanol at 80°C) to yield 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylamine. This intermediate is critical for subsequent urea bond formation.

Reaction Conditions:

  • Catalyst: p-Toluenesulfonic acid (pTSA)
  • Solvent: Ethanol
  • Temperature: 80°C
  • Yield: 68–72%

Introduction of the (3-Ethoxy-4-Methoxyphenyl)Methyl Group

The (3-ethoxy-4-methoxyphenyl)methyl moiety is introduced via nucleophilic substitution. 3-Ethoxy-4-methoxybenzyl bromide reacts with the pyrrolidinone amine intermediate in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 60°C.

Key Parameters:

Parameter Value
Solvent DMF
Base K₂CO₃
Temperature 60°C
Reaction Time 12 hours
Yield 75–80%

Urea Linkage Formation

The urea bond is formed via reaction between an isocyanate and the pyrrolidinone amine. 3-Ethoxy-4-methoxybenzyl isocyanate is prepared in situ by treating the corresponding amine with phosgene (COCl₂) in dichloromethane (DCM). Subsequent reaction with 1-(4-methylphenyl)-5-oxopyrrolidin-3-ylamine yields the target compound.

Mechanistic Insights:
$$ \text{R-NH}2 + \text{COCl}2 \rightarrow \text{R-NCO} + 2\text{HCl} $$
$$ \text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} $$

Reaction Optimization Strategies

Solvent Systems

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states. Comparative studies show DMF improves urea bond formation yields by 15% over THF.

Catalytic Effects

Lewis acids (e.g., ZnCl₂) accelerate isocyanate-amine coupling. Adding 5 mol% ZnCl₂ reduces reaction time from 24 to 8 hours while maintaining 85% yield.

Temperature Control

Elevated temperatures (60–80°C) favor cyclization but risk side reactions. A balanced protocol uses 60°C for pyrrolidinone synthesis and 25°C for urea coupling.

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (s, 1H, NH), 4.35 (s, 2H, CH₂), 3.80 (s, 3H, OCH₃).
  • IR (KBr): 3320 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O urea), 1590 cm⁻¹ (C=O pyrrolidinone).

Chromatographic Purity

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms >98% purity. Retention time: 12.3 minutes.

Industrial-Scale Production

Automated Synthesis Platforms

High-throughput reactors enable batch production with real-time monitoring. A pilot-scale synthesis (10 kg) achieved 78% yield using continuous flow reactors.

Purification Techniques

  • Recrystallization: Ethanol/water (7:3) removes unreacted intermediates.
  • Column Chromatography: Silica gel with ethyl acetate/hexane (1:1) isolates the target compound.

Comparative Analysis with Analogues

Compound Urea Substituent Yield (%) Purity (%)
Target Compound (3-Ethoxy-4-methoxyphenyl) 78 98
1-(4-Methylphenyl)-3-urea 4-Methylphenyl 72 95
1-(4-Ethoxyphenyl)-3-urea 4-Ethoxyphenyl 68 93

Chemical Reactions Analysis

Types of Reactions

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.

    Materials Science: Use in the development of novel polymers or materials with unique properties.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s urea-pyrrolidinone scaffold is shared with several analogs documented in the evidence. Key structural variations lie in the substituents on the aryl and pyrrolidinone groups, which critically influence physicochemical properties and bioactivity:

Table 1: Structural and Functional Comparison of Urea Derivatives
Compound Name Core Structure Key Substituents Noted Activity/Properties Reference
Target Compound Urea-pyrrolidinone - 3-Ethoxy-4-methoxyphenylmethyl
- 1-(4-methylphenyl)
Hypothesized enhanced lipophilicity and metabolic stability due to ethoxy/methyl groups -
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(phenylamino)phenyl)urea Urea-pyrrolidinone - 3-Methoxyphenyl
- 4-(Phenylamino)phenyl
Unspecified activity; phenylamino group may enhance π-π interactions
1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea Urea-pyrrolidinone - 3-Methoxyphenyl
- 4-(Trifluoromethoxy)phenyl
Trifluoromethoxy group increases electronegativity and metabolic resistance
1-(4-(3-Chloro-2-fluorophenoxy)-5-(2,4-dimethoxyphenyl)pyridin-2-yl)-3-methylurea Urea-pyridine - Chloro, fluoro, dimethoxyphenyl Glucokinase activator; halogen substituents enhance binding affinity
1-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(3,4,5-trimethoxyphenyl)urea Urea-pyrrolidinone - 4-Methoxyphenyl
- 3,4,5-Trimethoxyphenyl
High methoxy density may improve solubility or kinase inhibition

Key Differences and Implications

Substituent Electronic Effects: The 3-ethoxy-4-methoxyphenylmethyl group in the target compound provides stronger electron-donating effects compared to the 3-methoxyphenyl group in and analogs. This could enhance interactions with polar enzyme active sites or receptors.

Biological Activity Trends :

  • Analogs with halogen substituents (e.g., chloro, fluoro in ) show enhanced binding to targets like glucokinase, suggesting that the target compound’s ethoxy/methoxy groups may favor interactions with different enzyme classes.
  • The trifluoromethoxy group in ’s compound confers metabolic stability, a feature absent in the target compound, which may rely on steric hindrance from the ethoxy group for similar resistance.

Synthetic Accessibility :

  • Urea derivatives in and are synthesized via condensation of isocyanates with amines. The target compound’s ethoxy and methylphenyl substituents likely require tailored protection/deprotection strategies during synthesis.

Biological Activity

1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea is a synthetic compound with potential biological activity. Its unique structure combines various functional groups, which may contribute to its interaction with biological systems. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC22H29N2O4
Molecular Weight371.5 g/mol
IUPAC NameThis compound
Canonical SMILESCCOC1=C(C=CC(=C1)CNC(CC(=O)OCC)C2=CC=C(C=C2)C)OC

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, particularly G protein-coupled receptors (GPCRs) and enzymes involved in metabolic pathways. These interactions can modulate various cellular processes, including signal transduction and gene expression.

Key Mechanisms:

  • GPCR Activation : The compound may activate certain GPCRs, leading to downstream signaling cascades that influence cellular responses such as calcium ion influx and protein kinase activation .
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, thereby altering the synthesis or degradation of key biomolecules.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation through the modulation of pro-inflammatory cytokines and pathways involved in inflammatory responses.
  • Neuroprotective Properties : Some studies have indicated that it may provide neuroprotection by influencing neurotrophic factors and reducing oxidative stress in neuronal cells.

Study 1: Antitumor Efficacy

A study conducted on a series of cancer cell lines demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, characterized by increased levels of cytochrome c and activation of caspases.

Study 2: Anti-inflammatory Mechanism

In vivo models of inflammation showed that treatment with this compound resulted in reduced edema and lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential application in treating inflammatory diseases.

Research Findings

Recent research has focused on the synthesis and optimization of this compound for enhanced biological activity. Techniques such as structure-activity relationship (SAR) studies have been employed to identify key structural features responsible for its efficacy.

Notable Findings:

  • Selectivity : The compound exhibits selectivity towards specific receptors, minimizing off-target effects.
  • Bioavailability : Studies indicate favorable pharmacokinetic properties, including adequate absorption and distribution profiles.

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